1-(methoxymethyl)cyclopentane-1-carbaldehyde

Catalog No.
S6440097
CAS No.
1935475-16-3
M.F
C8H14O2
M. Wt
142.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(methoxymethyl)cyclopentane-1-carbaldehyde

CAS Number

1935475-16-3

Product Name

1-(methoxymethyl)cyclopentane-1-carbaldehyde

IUPAC Name

1-(methoxymethyl)cyclopentane-1-carbaldehyde

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h6H,2-5,7H2,1H3

InChI Key

PTVMSZMCUAZURD-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCC1)C=O

1-(Methoxymethyl)cyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, featuring a methoxymethyl group attached to a cyclopentane ring with an aldehyde functional group. The molecular formula for this compound is C8H14O2C_8H_{14}O_2, and it has a molecular weight of approximately 142.20 g/mol. The presence of both the methoxymethyl and aldehyde groups contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

The chemical behavior of 1-(methoxymethyl)cyclopentane-1-carbaldehyde can be understood through its functional groups:

  • Aldehyde Reactivity: The aldehyde group is known for undergoing nucleophilic addition reactions. It can react with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Methoxymethyl Group: This group can participate in reactions such as etherification or can be cleaved under acidic conditions to yield the corresponding cyclopentanecarbaldehyde.
  • Condensation Reactions: The compound can also engage in condensation reactions, particularly with amines, to form imines or related structures.

Research on the biological activity of 1-(methoxymethyl)cyclopentane-1-carbaldehyde is limited, but compounds with similar structures often exhibit significant pharmacological properties. For instance, aldehydes are known to possess antimicrobial and anti-inflammatory properties. Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 1-(methoxymethyl)cyclopentane-1-carbaldehyde can be achieved through several methods:

  • Starting from Cyclopentanecarbaldehyde: The reaction of cyclopentanecarbaldehyde with methanol in the presence of an acid catalyst can yield the desired methoxymethyl derivative.
  • Using Grignard Reagents: A Grignard reagent derived from cyclopentanecarbaldehyde could react with methanol under controlled conditions to form the methoxymethyl derivative.
  • Functional Group Transformation: Existing derivatives of cyclopentane could undergo functional group transformations to introduce the methoxymethyl group.

1-(Methoxymethyl)cyclopentane-1-carbaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Given its structural features, it may be explored for developing new therapeutic agents.
  • Flavor and Fragrance Industry: Aldehydes are often used in flavoring and fragrance formulations due to their aromatic properties.

Several compounds share structural similarities with 1-(methoxymethyl)cyclopentane-1-carbaldehyde, including:

Compound NameMolecular FormulaKey Features
CyclopentanecarbaldehydeC6H10OC_6H_{10}OSimple cyclopentane aldehyde
1-Methoxycyclopentane-1-carbaldehydeC7H12O2C_7H_{12}O_2Contains a methoxy group
1-(Ethoxymethyl)cyclopentane-1-carbaldehydeC9H16O2C_9H_{16}O_2Ethoxy group instead of methoxy
1-(3-Methoxypropyl)cyclopentane-1-carbaldehydeC10H18O2C_{10}H_{18}O_2Longer propyl chain with methoxy substitution

Uniqueness

The uniqueness of 1-(methoxymethyl)cyclopentane-1-carbaldehyde lies in its specific combination of a cyclopentane ring with both methoxymethyl and aldehyde functionalities, which may offer distinct reactivity patterns compared to its analogs. This combination potentially enhances its utility in synthetic applications and biological interactions.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

142.099379685 g/mol

Monoisotopic Mass

142.099379685 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

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